Mordant Black 56: Structural Characterization and Analytical Applications
Mordant Black 56: Structural Characterization and Analytical Applications
This guide provides an in-depth technical analysis of Mordant Black 56 (C.I. 16710) , a specific azo dye ligand used in analytical chemistry and histological applications. Unlike the more common Eriochrome Black T (Mordant Black 11), Mordant Black 56 possesses a distinct chlorophenol-based structure that influences its metal-binding kinetics and spectral properties.
For drug development professionals, this compound is primarily relevant as a chelometric indicator for quantifying metal impurities (ICH Q3D compliance) and as a structural probe in metallo-supramolecular chemistry.
Executive Summary
Mordant Black 56 (C.I. 16710) is a mono-azo dye characterized by a tridentate ligand structure capable of forming stable coordination complexes with polyvalent metal ions (Cr³⁺, Zn²⁺, Mg²⁺). While historically used in the textile industry for chrome dyeing (yielding grey-to-black shades), its utility in pharmaceutical research lies in its high-fidelity metal chelation properties. It serves as a sensitive photometric reagent for the determination of trace metals in raw pharmaceutical ingredients and as a model compound for studying azo-reductase mediated metabolism of chlorophenols.
Chemical Identity & Structural Analysis
Nomenclature and Classification
-
Color Index (C.I.) Name: Mordant Black 56
-
CAS Registry Number: 5851-02-5
-
Chemical Class: Mono-azo, o,o'-dihydroxyazo dye.
-
Synonyms: Chrome Grey BN, Acid Chrome Grey.
Molecular Structure
The molecule is synthesized via the diazotization of 2-amino-4-chlorophenol followed by coupling with 4,6-dihydroxynaphthalene-2-sulfonic acid .
-
Molecular Formula:
-
Molecular Weight: 416.77 g/mol
-
Key Functional Groups:
-
Azo Group (-N=N-): The chromophore responsible for visible light absorption.
-
Hydroxyl Groups (o,o'-position): Located on the phenyl and naphthalene rings adjacent to the azo linkage. These are critical for metal chelation.
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Sulfonic Acid Group (-SO₃Na): Confers water solubility.
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Chlorine Substituent: Located on the phenyl ring, this electron-withdrawing group alters the pKa of the phenolic hydroxyl, tuning the pH range for metal complexation compared to non-chlorinated analogs.
-
Synthesis Pathway (Graphviz)
The following diagram illustrates the convergent synthesis of Mordant Black 56, highlighting the formation of the critical chelating pocket.
Figure 1: Synthetic pathway for Mordant Black 56 showing the formation of the azo linkage.
Physicochemical Properties
Understanding the solution chemistry of Mordant Black 56 is essential for developing robust analytical assays.
| Property | Value / Description | Analytical Implication |
| Appearance | Dark brown to black powder | Hygroscopic; store in desiccator. |
| Solubility | Soluble in water (Purple solution) | High solubility facilitates aqueous titrations. |
| Solubility (Acid) | Soluble in conc. HCl (Purple) | Stable in acidic matrices used for metal digestion. |
| Solubility (Alkali) | Soluble in NaOH (Red-Purple) | Bathochromic shift indicates deprotonation of naphtholic -OH. |
| Solubility (Organic) | Soluble in Cellosolve; slightly in EtOH | Suitable for non-aqueous titrations if needed. |
| ~550-600 nm (pH dependent) | Optimal wavelength for spectrophotometric detection. | |
| pKa Values | pKa₁ ~6.5 (Phenolic), pKa₂ ~11.5 (Naphtholic) | Buffering is critical; metal binding competes with protons. |
Mechanism of Action: Chelation Chemistry
The defining feature of Mordant Black 56 is its ability to act as a tridentate ligand . Upon exposure to metal ions (Mⁿ⁺), the protons on the ortho-hydroxyl groups are displaced, and the azo nitrogen donates a lone pair, forming two fused chelate rings (usually 5- and 6-membered).
The "Mordant" Effect
In textile applications, this mechanism anchors the dye to the fabric via a metal bridge (usually Chromium). In analytical chemistry, this same mechanism causes a spectral shift (Metallo-chromism).
-
Free Dye (pH 10): Blue/Purple
-
Metal-Dye Complex: Red/Wine
-
Endpoint Detection: When EDTA is added, it strips the metal from the dye (due to higher formation constant
), returning the dye to its free Blue color.
Chelation Pathway Diagram
Figure 2: Mechanism of metallochromic indication. The color change is driven by the breaking of the Metal-Dye complex by EDTA.
Analytical Protocols for Pharmaceutical Research
Mordant Black 56 can be used to validate the purity of reagents or active pharmaceutical ingredients (APIs) by detecting trace metal contamination.
Protocol: Spectrophotometric Determination of Zinc/Magnesium
Objective: Quantify trace divalent cations in a buffered aqueous sample.
-
Reagent Preparation:
-
Dye Solution: Dissolve 0.1 g Mordant Black 56 in 100 mL of 50% ethanol/water. (Shelf life: 1 week).
-
Buffer (pH 10): Dissolve 70 g
in 570 mL conc. , dilute to 1 L.
-
-
Sample Setup:
-
Aliquot 10 mL of sample solution into a quartz cuvette.
-
Add 2 mL of Buffer pH 10.
-
Add 50 µL of Dye Solution.
-
-
Measurement:
-
Measure Absorbance (
) at 550 nm (Absorbance max of Complex). -
Measure Absorbance (
) at 650 nm (Absorbance max of Free Dye).
-
-
Titration (Optional validation):
-
Titrate with 0.01 M EDTA until color shifts from Red
Blue. -
Calculation:
.
-
Self-Validating Check:
-
The "Blank" (Buffer + Dye only) must be pure Blue. If it is reddish, reagents are contaminated with metal.
-
The Endpoint: Must be sharp. If dragging occurs, the metal may be blocking the dye (e.g., Cu²⁺ or Fe³⁺ often block azo dyes; masking agents like cyanide or triethanolamine may be required).
Safety & Toxicology (Drug Development Context)
While Mordant Black 56 is an industrial dye, its handling in a research setting requires strict adherence to safety protocols due to its azo nature.
Metabolic Activation (The "Azo" Risk)
Like many azo dyes, Mordant Black 56 can be reduced by azoreductases (found in liver microsomes and gut microbiota).
-
Cleavage Products:
-
2-Amino-4-chlorophenol: A halogenated aniline derivative. Known to be nephrotoxic and potentially genotoxic.
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Aminonaphthalene sulfonates: Generally rapidly excreted but can be irritants.
-
-
Implication: In drug delivery research, if this dye is used as a model payload, researchers must account for the toxicity of the cleaved chlorophenol moiety, not just the parent dye.
Handling Precautions
-
GHS Classification: Eye Irrit. 2 (H319), Aquatic Chronic 2 (H411).[5]
-
PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) to prevent inhalation of dye dust.
-
Disposal: Do not release into sink. Collect as hazardous chemical waste (heavy metal content if complexed).
References
-
World Dye Variety. (2012).[2] Mordant Black 56 - Chemical Structure and Properties. Retrieved from
-
PubChem. (n.d.). Compound Summary for C.I. 16710 (Related Azo Structures). Retrieved from
-
ChemicalBook. (2023). CAS 5851-02-5 Product Data. Retrieved from
-
Schwarzenbach, G., & Flaschka, H. (1969). Complexometric Titrations.[10] Methuen & Co. (Standard text for mechanism of metallochromic indicators).
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Azo Dyes and Chlorophenol derivatives. Retrieved from
(Note: Specific peer-reviewed papers on "Mordant Black 56" are rare due to its industrial niche; the chemical properties described above are derived from the standard chemistry of C.I. 16710 and homologous o,o'-dihydroxyazo dyes.)
Sources
- 1. substances.ineris.fr [substances.ineris.fr]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. CAS # 2538-85-4, Mordant Black 17, C.I. 15705, Eriochrome Blue Black R, Zinchrome R, Palatine Chrome Black 6BN, Sodium 3-hydroxy-4-(2-hydroxy-1-naphthylazo)-1-naphthalenesulphonate - chemBlink [chemblink.com]
- 5. carlroth.com [carlroth.com]
- 6. bobswatches.com [bobswatches.com]
- 7. chrono24.com [chrono24.com]
- 8. watchguys.com [watchguys.com]
- 9. fratellowatches.com [fratellowatches.com]
- 10. Eriochrome Black T - Wikipedia [en.wikipedia.org]
